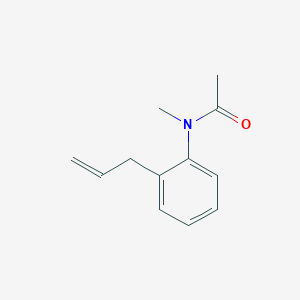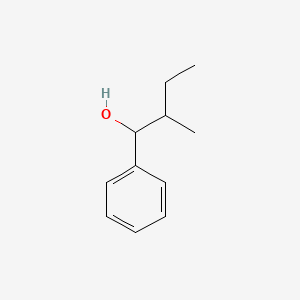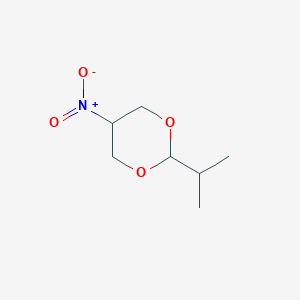
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound characterized by its unique thiazolidine ring structure and multiple nitro and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the nitro and sulfonyl groups through nitration and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of reactive intermediates and hazardous reagents.
化学反应分析
Types of Reactions
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while nucleophilic substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.
科学研究应用
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or DNA.
相似化合物的比较
Similar Compounds
- 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-chlorophenyl)-1,3-thiazolidine
- 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine
Uniqueness
Compared to similar compounds, 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications and research studies.
属性
分子式 |
C16H14N4O8S2 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
3-(4-methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H14N4O8S2/c1-10-14(19(23)24)8-13(9-15(10)20(25)26)30(27,28)17-6-7-29-16(17)11-2-4-12(5-3-11)18(21)22/h2-5,8-9,16H,6-7H2,1H3 |
InChI 键 |
QWXKWUJIXXSCQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


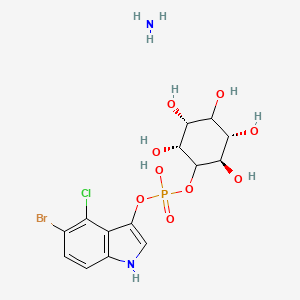

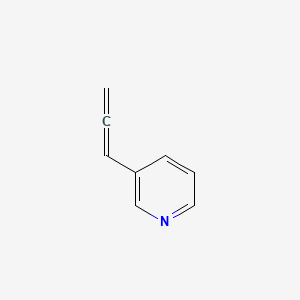

![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
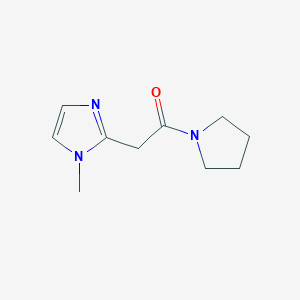
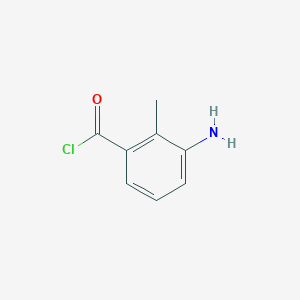
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
